molecular formula C5H3Cl3N2 B009033 4,6-Dichloro-2-(chloromethyl)pyrimidine CAS No. 19875-05-9

4,6-Dichloro-2-(chloromethyl)pyrimidine

Cat. No. B009033
CAS RN: 19875-05-9
M. Wt: 197.45 g/mol
InChI Key: OGXCXLWVUKSJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(chloromethyl)pyrimidine and related compounds often involves multi-step chemical reactions that allow for the introduction of different functional groups, enhancing the molecule's reactivity and utility in further chemical transformations. For example, a novel synthesis approach for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases a rational and short two-step synthesis from commercially available precursors, highlighting the compound's role as a convenient intermediate for various pharmacologically relevant substances (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-(chloromethyl)pyrimidine derivatives has been extensively analyzed through techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. These studies provide detailed insights into the compound's geometry, electronic configuration, and the nature of its chemical bonds, which are crucial for understanding its reactivity and interactions with other molecules. For instance, studies on isomorphous pyrimidines revealed planar six-membered rings with significant double-bond character, providing a foundation for understanding the structural features that influence the compound's chemical behavior (Clews & Cochran, 1948).

Scientific Research Applications

1. Synthesis of N-substituted Azacalix Pyrimidines

  • Summary of Application : 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .

2. Synthesis of Disubstituted Pyrimidines

  • Summary of Application : 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

3. Synthesis of Biarylpyrimidines

  • Summary of Application : 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

4. Anti-Inflammatory Activities

  • Summary of Application : Pyrimidines, including those with chlorine at C-4 and C-6 positions, exhibit a range of pharmacological effects including anti-inflammatory activities .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

4,6-Dichloro-2-(chloromethyl)pyrimidine is classified as a Skin Corr. 1B, meaning it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 4,6-Dichloro-2-(chloromethyl)pyrimidine are not mentioned, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4,6-dichloro-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXCXLWVUKSJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495618
Record name 4,6-Dichloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(chloromethyl)pyrimidine

CAS RN

19875-05-9
Record name 4,6-Dichloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-(chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kadoh, H Miyoshi, T Matsumura… - Chemical and …, 2018 - jstage.jst.go.jp
Phosphodiesterase (PDE) 10A is a dual hydrolase of cAMP and cGMP and highly expressed in striatal medium spiny neurons. Inhibition of PDE10A modulates the activity of medium …
Number of citations: 8 www.jstage.jst.go.jp

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